Emtricitabine sulfoxide
Overview
Description
Emtricitabine sulfoxide is a derivative of Emtricitabine . Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) used for the treatment and prophylaxis of HIV . It works by inhibiting HIV reverse transcriptase, preventing transcription of HIV RNA to DNA .
Synthesis Analysis
Emtricitabine is synthesized through a process that involves the formation and isolation of intermediate compounds . A gradient liquid chromatographic (LC) method has been validated for the analysis of Emtricitabine formulations .Molecular Structure Analysis
The molecular formula of Emtricitabine sulfoxide is C8H10FN3O4S . The average molecular weight is 263.246 Da .Chemical Reactions Analysis
Emtricitabine is approximately 86% unmetabolized. Approximately 9% of a dose is metabolized to 3’-sulfoxide diastereomers .Physical And Chemical Properties Analysis
Emtricitabine is a white to off-white powder . The molecular weight of Emtricitabine sulfoxide is 263.25 .Scientific Research Applications
Environmental Fate and Water Treatment
- Oxidation to Sulfoxides in Wastewater Treatment : Emtricitabine, during biological wastewater treatment, undergoes oxidation of thioether moieties to sulfoxides. This transformation is part of the broader biotransformation reactions observed for antiviral drugs in wastewater treatment processes (Funke, Prasse, & Ternes, 2016).
Pharmacokinetics and Pharmacodynamics
- Metabolism and Transport Mechanisms : Emtricitabine is recognized as a substrate of the MATE1 transporter, but not of OCT1, OCT2, P-gp, BCRP, or MRP2 transporters. This insight into its metabolic pathways and transport mechanisms is crucial for understanding its pharmacokinetics and potential drug-drug interactions (Reznicek, Ceckova, Červený, Müller, & Staud, 2017).
- Population Pharmacokinetics in HIV Patients : A study on the population pharmacokinetics of emtricitabine in HIV-1-infected adult patients revealed the drug's concentration-time courses and the influence of renal function on its disposition. The findings support current dosing adjustments based on renal function (Valade, Treluyer, Bouazza, Ghosn, Foissac, Benaboud, Fauchet, Viard, Urien, & Hirt, 2014).
Pharmaceutical Analysis
- Analytical Techniques for Emtricitabine : A comprehensive review on the analytical methods for determining emtricitabine in various matrices, including its use in combination with other drugs, highlights the importance of accurate and reliable analytical procedures for its assessment (Shaheen & Rizwan, 2020).
- LC-MS/MS for Plasma Determination : A study developed a selective and sensitive LC-MS/MS method for estimating emtricitabine in human plasma, demonstrating its application in pharmacokinetic studies and therapeutic drug monitoring (Halde, Mungantiwar, & Chintamaneni, 2012).
Reproductive Toxicology
- Toxicology Profile in Mice and Rabbits : Research on the reproductive and developmental toxicology of emtricitabine in mice and rabbits showed no significant effects on fertility, sperm count, or early embryonic development, indicating a favorable safety profile for emtricitabine in these aspects (Szczech, Wang, Walsh, & Rousseau, 2003).
Pharmacokinetics and Dosing
- Pharmacokinetic Evaluation with Other Antivirals : Emtricitabine's pharmacokinetics when combined with other nucleoside antivirals like stavudine and zidovudine showed no significant interactions, informing its use in combination therapies (Zong, Chittick, Wang, Hui, Begley, & Blum, 2007).
Safety And Hazards
Future Directions
Emtricitabine is used along with other medications to treat human immunodeficiency virus (HIV) infection . Although Emtricitabine does not cure HIV, it may decrease the chance of developing acquired immunodeficiency syndrome (AIDS) and HIV-related illnesses such as serious infections or cancer . It is also part of preferred initial HIV combination therapy regimens .
properties
IUPAC Name |
4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O4S/c9-4-1-12(8(14)11-7(4)10)5-3-17(15)6(2-13)16-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+,17?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOMZPWPIDCLMB-YGFFCSEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1=O)CO)N2C=C(C(=NC2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1=O)CO)N2C=C(C(=NC2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Emtricitabine sulfoxide | |
CAS RN |
152128-77-3 | |
Record name | Emtricitabine sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152128773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EMTRICITABINE SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y00K47B026 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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